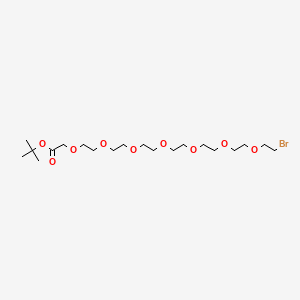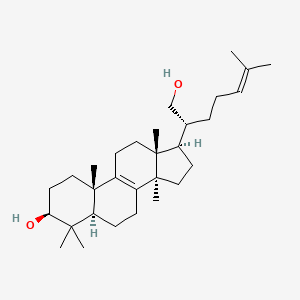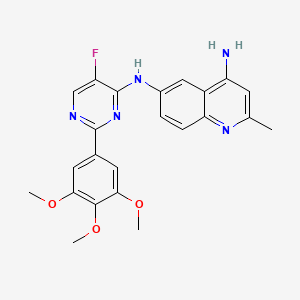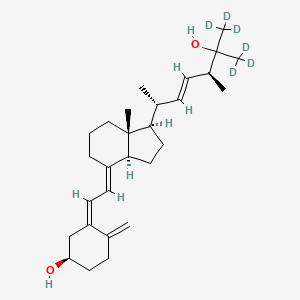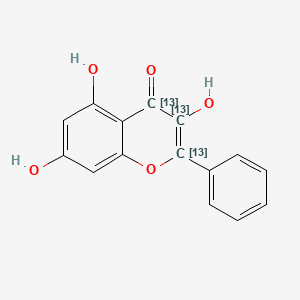
Galangin-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galangin-13C3 is a polyphenolic compound belonging to the flavanol category. It is a derivative of galangin, which is found in the rhizomes of Alpinia officinarum Hance. This compound is known for its various biological activities, including anticancer, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Galangin-13C3 involves the incorporation of carbon-13 isotopes into the galangin molecule. This can be achieved through various synthetic routes, including:
Direct Isotope Labeling: This method involves the direct incorporation of carbon-13 into the galangin molecule using labeled precursors.
Biosynthetic Pathways: Utilizing microorganisms or plants that can incorporate carbon-13 into their metabolic pathways to produce labeled galangin.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled precursors. The process includes:
Fermentation: Using genetically modified microorganisms that can incorporate carbon-13 into galangin.
Chemical Synthesis: Employing advanced chemical synthesis techniques to incorporate carbon-13 into the galangin structure.
Chemical Reactions Analysis
Types of Reactions
Galangin-13C3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form kaempferol.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions.
Major Products
The major products formed from these reactions include:
Kaempferol: Formed through oxidation.
Reduced Galangin: Formed through reduction.
Substituted Galangin Derivatives: Formed through substitution reactions.
Scientific Research Applications
Galangin-13C3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of isotope labeling on chemical reactions.
Biology: Investigated for its biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Galangin-13C3 involves several molecular targets and pathways:
Anticancer Activity: this compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It targets various signaling pathways, including the PI3K/Akt and MAPK pathways.
Anti-inflammatory Activity: this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS.
Antioxidant Activity: This compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Kaempferol: A flavonol similar to galangin, known for its anticancer and antioxidant properties.
Quercetin: Another flavonol with similar biological activities, including anti-inflammatory and anticancer effects.
Myricetin: A flavonol with strong antioxidant and anti-inflammatory properties.
Uniqueness of Galangin-13C3
This compound is unique due to its isotope labeling, which allows for detailed studies of its metabolic pathways and mechanisms of action. This labeling provides insights into the compound’s bioavailability, distribution, and excretion, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C15H10O5 |
|---|---|
Molecular Weight |
273.21 g/mol |
IUPAC Name |
3,5,7-trihydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H10O5/c16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8/h1-7,16-17,19H/i13+1,14+1,15+1 |
InChI Key |
VCCRNZQBSJXYJD-UIDJNKKJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[13C]2=[13C]([13C](=O)C3=C(C=C(C=C3O2)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6E)-4-[1-[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohexen-1-yl]-2,3,4,5,6-pentahydroxyhexyl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B12414967.png)
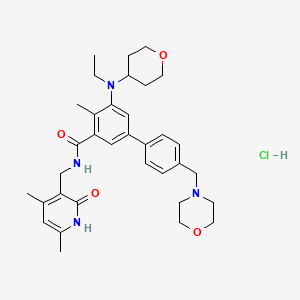
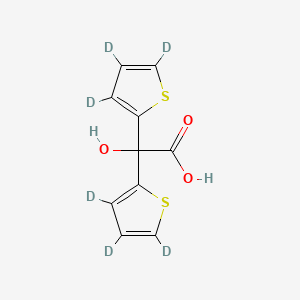
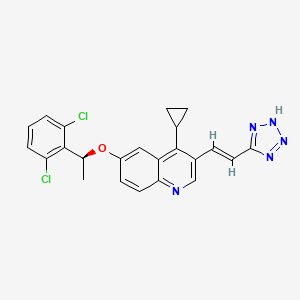
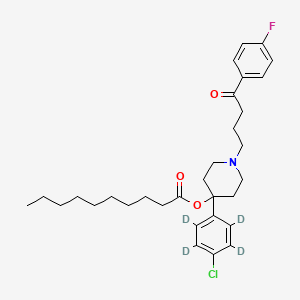
![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;chloride](/img/structure/B12414997.png)


